
N-(2-fluorobenzyl)-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorobenzyl)-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a triazole moiety and a 2-fluorobenzyl carboxamide group. Structural characterization typically employs NMR, IR, and X-ray crystallography, with refinement tools like SHELXL ensuring accuracy .
Actividad Biológica
N-(2-fluorobenzyl)-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide is a synthetic compound that incorporates a thiazole ring and a 1,2,3-triazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring triazole and thiazole structures. For instance, derivatives similar to this compound have shown significant inhibition of cell proliferation across various cancer cell lines.
A study demonstrated that triazole derivatives exhibit IC50 values ranging from 1.02 to 74.28 μM against multiple cancer types, indicating a broad spectrum of activity . Specifically, compounds with the triazole moiety were noted for their ability to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Activity
The compound's thiazole component may contribute to its antimicrobial properties. Thiazole derivatives have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that certain thiazole-containing compounds exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring is known to interact with various enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The compound may act on specific receptors that mediate cellular responses leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest at specific phases (G0/G1), preventing further proliferation .
Case Studies
Several case studies have investigated the biological activity of triazole and thiazole derivatives:
Case Study 1: Anticancer Efficacy
A derivative similar to the target compound was tested against MCF-7 breast cancer cells, showing an IC50 value of approximately 10 μM. The study reported significant induction of apoptosis as evidenced by increased annexin V staining and activation of caspases .
Case Study 2: Antimicrobial Properties
In a comparative study involving various thiazole derivatives, one compound demonstrated an MIC of 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of thiazole-containing compounds in combating resistant bacterial strains .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazole derivatives possess antibacterial activities against various strains such as Escherichia coli and Staphylococcus aureus. The incorporation of the triazole moiety may enhance these effects due to its ability to interact with biological targets .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole derivatives. N-(2-fluorobenzyl)-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival .
Anti-inflammatory Effects
Compounds containing thiazole and triazole rings have also been investigated for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines makes these compounds attractive candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a series of thiazole derivatives exhibited varying degrees of antimicrobial activity. The specific derivative containing the triazole moiety showed enhanced activity against Bacillus subtilis compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, this compound was tested against several human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, warranting further exploration into its mechanism of action and therapeutic potential .
Q & A
Q. Basic: What are the recommended synthetic routes for N-(2-fluorobenzyl)-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide, and how can reaction conditions be optimized?
The compound is synthesized via multi-step protocols involving click chemistry (for triazole formation) and amide coupling . Key steps include:
- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions to generate the 1,2,3-triazole moiety .
- Thiazole-carboxamide assembly : Condensation of substituted thiazole intermediates with 2-fluorobenzylamine using coupling agents like EDCI/HOBt in anhydrous DMF .
- Optimization : Solvent selection (e.g., DMF for polar aprotic stability), temperature control (60–80°C for CuAAC), and catalyst loading (1–5 mol% CuI) are critical. Purity is verified via elemental analysis (C, H, N) and HPLC (>95%) .
Q. Basic: What spectroscopic and analytical methods are most effective for characterizing this compound’s structure and purity?
- 1H/13C NMR : Assign peaks to confirm the triazole (δ 7.8–8.2 ppm for aromatic protons), thiazole (δ 2.5 ppm for methyl groups), and fluorobenzyl substituents (δ 4.7 ppm for benzylic CH2) .
- FT-IR : Validate carbonyl (C=O stretch at ~1650 cm⁻¹) and triazole (C-N stretch at ~1450 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- X-ray Crystallography : Resolve stereoelectronic effects, e.g., planarity of the triazole-thiazole core .
Q. Advanced: How can researchers design experiments to evaluate this compound’s biological activity, particularly enzyme inhibition?
- Target Selection : Prioritize kinases or proteases with structural homology to triazole-thiazole targets (e.g., EGFR or COX-2) .
- In Vitro Assays :
- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and solubility controls (DMSO ≤1%) to mitigate false negatives .
Q. Advanced: What computational strategies are suitable for predicting binding modes and selectivity of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets). The fluorobenzyl group may enhance hydrophobic contacts, while the triazole participates in π-π stacking .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Pay attention to hydrogen bonds with catalytic residues (e.g., Lys45 in kinase targets) .
- QSAR Models : Train models on triazole-thiazole derivatives to predict IC50 values and optimize substituents .
Q. Advanced: How can researchers address solubility limitations of this compound in aqueous assays?
- Derivatization : Introduce polar groups (e.g., -OH, -SO3H) at the thiazole 4-position while monitoring activity retention .
- Formulation : Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to enhance solubility without chemical modification .
- Solvent Systems : Test co-solvents like PEG-400/water (1:4 v/v) or DMSO/PBS mixtures, ensuring <0.5% organic content for cell-based assays .
Q. Advanced: How should contradictory data between theoretical (e.g., computational) and experimental (e.g., IC50) results be analyzed?
- Validation Steps :
- Re-examine docking parameters (grid size, flexibility of binding pockets). Adjust protonation states of ionizable groups (e.g., triazole at pH 7.4) .
- Verify assay conditions : Check for redox interference (e.g., thiazole degradation under light) .
- Cross-reference with mutagenesis studies : If computational data predicts a key residue interaction (e.g., His384 in EGFR), validate via site-directed mutagenesis .
- Statistical Tools : Apply Bland-Altman plots to quantify bias between predicted and observed activities .
Q. Advanced: What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced potency?
- Critical Substituents :
- Modification Strategies :
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Halogen Substitution Effects
- Fluorine vs. Chlorine/Bromine: The 2-fluorobenzyl group in the target compound contrasts with chloro or bromo derivatives, such as 5-amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide . Fluorine’s smaller size and higher electronegativity may improve pharmacokinetic properties (e.g., solubility and bioavailability) compared to bulkier halogens like chlorine. For instance, a 4-chlorophenyl analog in exhibited antimicrobial activity, suggesting fluorine’s substitution could modulate similar bioactivity with reduced toxicity .
- Positional Effects : The 2-fluorobenzyl group’s ortho-substitution may sterically hinder intermolecular interactions compared to para-substituted fluorophenyl groups (e.g., in 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ). This positional variance could influence crystal packing and binding site interactions in therapeutic contexts.
Triazole and Thiazole Modifications
- Triazole Substituents: The 5-methyl-1-phenyltriazole moiety in the target compound differs from analogs with unsubstituted triazoles or alternative substituents (e.g., 1-benzyl-1H-1,2,3-triazol-5-yl in ).
- Thiazole Functionalization: The 4-methylthiazole core is structurally similar to N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (). Methylation at the 4-position may reduce steric bulk, favoring target engagement compared to larger substituents.
Tautomerism and Stability
Compounds with thione-thiol tautomerism, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones , exhibit stability in the thione form due to NH and C=S vibrations (IR: 1247–1255 cm⁻¹). The target compound’s triazole-thiazole system likely avoids tautomerism, favoring a stable carboxamide configuration for consistent bioactivity.
Pharmacological and Physicochemical Properties
Data Table: Key Structural and Functional Comparisons
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-methyl-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-13-19(20(28)23-12-15-8-6-7-11-17(15)22)29-21(24-13)18-14(2)27(26-25-18)16-9-4-3-5-10-16/h3-11H,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJUXXZVGTURLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=CC=C3)C)C(=O)NCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.